![molecular formula C12H10ClF3N2O2 B2436582 [5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol CAS No. 318239-67-7](/img/structure/B2436582.png)
[5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
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Overview
Description
“[5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol” is a chemical compound with the molecular formula C12H10ClF3N2O2 . It is also known by other names such as RARECHEM AL BD 1286 and 1H-Pyrazole-4-methanol, 5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)- .
Physical and Chemical Properties This compound has a molecular weight of 306.67 . It has a melting point of 83-85°C .
Scientific Research Applications
- Researchers have investigated the inhibitory effects of this compound on the corrosion of 6061 aluminum alloy in hydrochloric acid (HCl) environments .
- Siddiqui et al. synthesized a related compound, 5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol, which served as a precursor for sulfanyl acetamides with antibacterial and enzyme inhibitory activities .
- Researchers investigate its bioavailability, solubility, permeability, ionization constant, and intrinsic stability .
Corrosion Inhibition Studies
Drug Development
properties
IUPAC Name |
[5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3N2O2/c1-18-11(20-8-4-2-7(13)3-5-8)9(6-19)10(17-18)12(14,15)16/h2-5,19H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVFCQKXUCIGKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CO)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol |
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